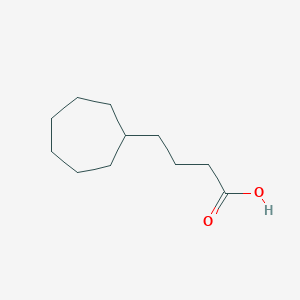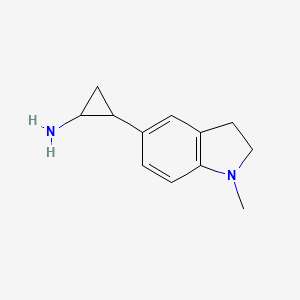
2-(1-Methylindolin-5-yl)cyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methylindolin-5-yl)cyclopropan-1-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a cyclopropane ring attached to an indole moiety, which is further substituted with a methyl group at the nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylindolin-5-yl)cyclopropan-1-amine typically involves the cyclopropanation of an indole derivative. One common method is the reaction of 1-methylindole with a cyclopropanating agent such as diazomethane under acidic conditions . The reaction proceeds through the formation of a cyclopropyl carbocation intermediate, which then reacts with the indole nucleus to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
2-(1-Methylindolin-5-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted indole derivatives .
科学的研究の応用
作用機序
The mechanism of action of 2-(1-Methylindolin-5-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation . The compound binds to the active site of LSD1, preventing its interaction with substrate molecules and thereby modulating gene expression. This inhibition can lead to the induction of cell differentiation and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
1-Methylindole: A precursor in the synthesis of 2-(1-Methylindolin-5-yl)cyclopropan-1-amine.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Uniqueness
This compound is unique due to its cyclopropane ring, which imparts distinct chemical and biological properties. The presence of the cyclopropane ring can enhance the compound’s stability and reactivity, making it a valuable scaffold for drug development and other applications .
特性
分子式 |
C12H16N2 |
|---|---|
分子量 |
188.27 g/mol |
IUPAC名 |
2-(1-methyl-2,3-dihydroindol-5-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C12H16N2/c1-14-5-4-9-6-8(2-3-12(9)14)10-7-11(10)13/h2-3,6,10-11H,4-5,7,13H2,1H3 |
InChIキー |
IQVUEZFYOFGJNH-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=C1C=CC(=C2)C3CC3N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione](/img/structure/B13619197.png)
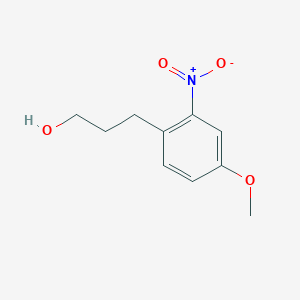
![(1R,5S,6R)-N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13619208.png)

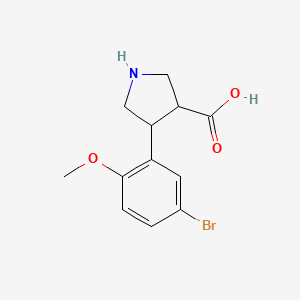



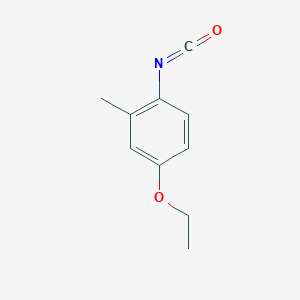

![rac-tert-butyl (1R,5S,6S)-1-amino-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B13619244.png)

